molecular formula C7H6BrClO B598687 (4-Bromo-3-chlorophenyl)methanol CAS No. 120077-68-1

(4-Bromo-3-chlorophenyl)methanol

Cat. No.: B598687
CAS No.: 120077-68-1
M. Wt: 221.478
InChI Key: QXKNNVRGECWRKK-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenyl)methanol, also known as this compound, is an organic compound with the molecular formula C7H6BrClO. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties .

Scientific Research Applications

(4-Bromo-3-chlorophenyl)methanol has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromo-3-chlorophenyl)methanol can be synthesized through several methods. One common approach involves the bromination and chlorination of benzyl alcohol derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. The industrial synthesis routes are designed to be scalable and cost-effective, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-chlorophenyl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenyl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (4-Bromo-3-chlorophenyl)methanol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This dual substitution allows for a broader range of chemical transformations and applications compared to its mono-substituted counterparts .

Properties

IUPAC Name

(4-bromo-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKNNVRGECWRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120077-68-1
Record name (4-bromo-3-chlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of BH3 (34 mL, IM in tetrahydrofuran) was added dropwise to the solution of 4-bromo-3-chlorobenzoic acid (2.5 g, 11.4 mmol) in tetrahydrofuran at 0° C. The mixture was stirred at 40° C. overnight. Acetic acid (5 mL) was added dropwise to the reaction mixture. The mixture was concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ethe/ethyl acetate=1:1) to give (4-bromo-3-chlorophenyl)methanol as a white solid (4.47 g, 91%). 1H NMR (300 MHz, d6-DMSO): 7.69 (d, J=8.1, 1H), δ 7.53 (d, J=0.9, 1H), 7.19 (dd, J1=8.1, 1H J2=0.9, 1H), 5.38 (s, 1H), δ 4.48 (s, 2H).
Quantity
5 mL
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reactant
Reaction Step One
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2.5 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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